molecular formula C13H10N4O2 B1462451 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049129-19-2

5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1462451
CAS RN: 1049129-19-2
M. Wt: 254.24 g/mol
InChI Key: NNNPILZCTONAAQ-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical substance with the molecular formula C14H12N4O . It is also known by other synonyms such as 1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a 1,2,3-triazole ring via a methyl group . The molecular weight of this compound is 252.27 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of derivatives of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid involves their synthesis for antimicrobial purposes. Holla et al. (2005) synthesized two substituted 1,2,3-triazoles with potent antimicrobial activity through the 1,3-dipolar cycloaddition reaction. These compounds were screened for their efficacy against various microbial strains, showcasing the potential of such derivatives in developing new antimicrobial agents (Holla et al., 2005).

Anticancer Activity

Another critical area of application for 1,2,3-triazole derivatives is in anticancer research. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research underscores the potential of 5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in cancer therapy development (Reddy et al., 2015).

Luminescent Properties and Crystal Engineering

The luminescent properties of quinoline-triazole derivatives offer exciting possibilities in material science, particularly in crystal engineering. Bai et al. (2017) explored the hydrogen-bonding interactions in luminescent quinoline-triazoles, demonstrating the correlation between lattice H-bonding interaction and crystal growth direction. This research highlights the potential application of these compounds in developing new luminescent materials with tailored properties (Bai et al., 2017).

Safety And Hazards

In case of exposure, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

5-methyl-1-quinolin-5-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-6-2-5-10-9(11)4-3-7-14-10/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNPILZCTONAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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